4-Glycidyloxycarbazole

Antimicrobial Resistance Biofilm Inhibition Carbazole Derivatives

4-Glycidyloxycarbazole (CAS: 51997-51-4), also known as 4-(2,3-Epoxypropoxy)carbazole, is a heterocyclic organic compound with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol. It is primarily characterized by a carbazole core and an epoxypropoxy side chain, rendering it a versatile building block in organic synthesis.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 51997-51-4
Cat. No. B193025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Glycidyloxycarbazole
CAS51997-51-4
Synonyms4-Oxiranylmethoxy-9H-carbazole;  4-(Oxiranylmethoxy)-9H-carbazole; 
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
InChIInChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2
InChIKeySVWKIGRDISDRLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Tan Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Glycidyloxycarbazole (CAS 51997-51-4): Technical Baseline and Core Attributes


4-Glycidyloxycarbazole (CAS: 51997-51-4), also known as 4-(2,3-Epoxypropoxy)carbazole, is a heterocyclic organic compound with the molecular formula C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol [1]. It is primarily characterized by a carbazole core and an epoxypropoxy side chain, rendering it a versatile building block in organic synthesis [2]. The compound is widely recognized as a key intermediate in the synthesis of Carvedilol, a beta-blocker for heart failure and hypertension [3]. Beyond this, it has been identified as an antimicrobial agent capable of disrupting bacterial biofilm formation [4].

Why 4-Glycidyloxycarbazole (51997-51-4) Cannot Be Interchanged with Generic Carbazole Derivatives


Generic substitution among carbazole derivatives is not feasible due to significant variance in reactivity, potency, and regulatory context. 4-Glycidyloxycarbazole's unique epoxypropoxy group at the 4-position enables distinct chemical transformations, particularly for Carvedilol synthesis [1]. Furthermore, its specific biofilm inhibition activity (IC50 = 5.8 μM) contrasts sharply with other carbazole derivatives, such as one showing a 125 μM IC50 in a comparable assay, demonstrating a >21-fold difference in potency [2]. Additionally, in pharmaceutical manufacturing, its identity as a USP/EP-related compound (Carvedilol Impurity D) requires it to meet stringent, quantifiable analytical performance criteria that generic alternatives cannot guarantee .

Quantitative Evidence Guide for 4-Glycidyloxycarbazole (CAS 51997-51-4)


Antibiofilm Potency Against E. faecalis: A >21-Fold Improvement Over a Comparable Carbazole Derivative

4-Glycidyloxycarbazole demonstrates an IC50 of 5,800 nM (5.8 μM) against Enterococcus faecalis ATCC19433 biofilm formation. In a comparable assay, another carbazole derivative (CHEMBL3115980) exhibits a significantly weaker IC50 of 125,000 nM (125 μM) [1] [2]. This represents a >21.5-fold enhancement in antibiofilm potency.

Antimicrobial Resistance Biofilm Inhibition Carbazole Derivatives

Validated Analytical Performance as Carvedilol Impurity D Reference Standard

When used as a reference standard (Carvedilol Impurity D), 4-Glycidyloxycarbazole demonstrates high analytical fidelity. A validated RP-HPLC method reports recovery rates of 94.2% to 98.6% across low, medium, and high concentrations (n=3), and a method precision of 1.4% RSD (n=6) [1]. This method outperformed the current Chinese Pharmacopoeia method by detecting and separating a greater number of impurities [1].

Pharmaceutical Analysis Method Validation Reference Standard

Synthetic Yield: A 9% Absolute Advantage in Preferred Route

The synthesis of 4-Glycidyloxycarbazole from 4-hydroxycarbazole and epichlorohydrin proceeds with a yield of approximately 79% . This route offers a clear efficiency advantage over an alternative pathway using epichlorohydrin alone, which yields about 70% .

Process Chemistry Synthetic Efficiency Route Scouting

Structural and Purity Characterization: Spectral Fingerprint and High Chemical Purity

4-Glycidyloxycarbazole is well-characterized by IR and 13C NMR spectroscopy, providing a definitive spectral fingerprint for identity confirmation [1] [2]. Commercially, it is routinely supplied with a minimum purity of 98.0% as determined by HPLC, ensuring a high level of chemical consistency for research and industrial applications .

Quality Control Compound Identification Purity Specification

Optimal Use Scenarios for 4-Glycidyloxycarbazole (51997-51-4) Based on Quantitative Evidence


Lead Compound for Antimicrobial Biofilm Research

Given its 5.8 μM IC50 against E. faecalis biofilms—a 21.5-fold improvement over a comparable carbazole derivative [1] [2]—this compound is a prime candidate for studies focused on disrupting biofilm formation. Its potency makes it a superior tool compound for elucidating antibiofilm mechanisms or as a starting point for medicinal chemistry optimization programs targeting recalcitrant infections.

High-Fidelity Reference Standard for Carvedilol Quality Control (QC) and ANDA Submissions

The compound's validated performance as Carvedilol Impurity D, with demonstrated recoveries of 94.2-98.6% and a precision of 1.4% RSD in an advanced RP-HPLC method [3], directly supports its use in rigorous pharmaceutical QC. Procurement of this specific material is essential for analytical method development, method validation (AMV), and ensuring compliance in Abbreviated New Drug Applications (ANDAs) for generic Carvedilol.

Cost-Effective Intermediate for Carvedilol API Manufacturing

For process chemistry and manufacturing, the 79% yield achievable via the 4-hydroxycarbazole route offers a tangible 9% efficiency advantage over an alternative pathway. This directly translates to lower raw material costs and reduced waste generation at production scale, making it the economically preferred intermediate for Carvedilol synthesis.

Reliable Building Block for Advanced Polymer and Material Synthesis

The well-defined structure, confirmed by IR and 13C NMR spectroscopy [4] [5], combined with a commercial purity standard of ≥98% , ensures batch-to-batch consistency. This makes 4-Glycidyloxycarbazole a reliable monomer for synthesizing specialized carbazole-containing polymers, where predictable reactivity and minimal side reactions are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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